molecular formula C17H15N3O B8428354 N-Benzyl-N'-isoquinolin-5-ylurea

N-Benzyl-N'-isoquinolin-5-ylurea

Cat. No.: B8428354
M. Wt: 277.32 g/mol
InChI Key: QZKVKOSYIHEDAV-UHFFFAOYSA-N
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Description

N-Benzyl-N'-isoquinolin-5-ylurea, also known scientifically as A-425619, is a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . The TRPV1 receptor is a non-selective cation channel highly expressed on peripheral and central processes of nociceptive afferent fibers, where it integrates responses to various noxious stimuli, including capsaicin, heat, acid, and endogenous lipid agonists like anandamide . This compound potently blocks channel activation by these diverse stimuli, demonstrating IC50 values in the low nanomolar range for inhibiting capsaicin-, anandamide-, and N-arachidonoyl-dopamine-evoked responses at both recombinant human and native rat TRPV1 receptors . In preclinical research, A-425619 has shown significant efficacy in relieving pathophysiological pain associated with inflammation and tissue injury . It dose-dependently reduces capsaicin-induced mechanical hyperalgesia and is effective in models of acute and chronic inflammatory pain, such as that induced by complete Freund's adjuvant, as well as in postoperative pain models after oral administration . It also shows partial efficacy in models of neuropathic pain . A key research advantage of this compound is its high selectivity for TRPV1 receptors, showing no significant interaction with a wide range of other receptors, enzymes, and ion channels, and it does not alter motor performance at effective analgesic doses . Its superior potency and selectivity profile make it a valuable pharmacological tool for dissecting the role of TRPV1 in nociceptive signaling and for investigating novel pathways for pain management. This product is intended for research purposes only.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

1-benzyl-3-isoquinolin-5-ylurea

InChI

InChI=1S/C17H15N3O/c21-17(19-11-13-5-2-1-3-6-13)20-16-8-4-7-14-12-18-10-9-15(14)16/h1-10,12H,11H2,(H2,19,20,21)

InChI Key

QZKVKOSYIHEDAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

N-Benzyl-N'-isoquinolin-5-ylurea has been investigated for its potential anticancer properties. The compound's mechanism of action involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study:
A study demonstrated that derivatives of isoquinolin-5-ylurea exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis and inhibit angiogenesis, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which is crucial for treating chronic inflammatory diseases.

Research Findings:
In vitro studies indicated that this compound could reduce the production of pro-inflammatory cytokines in macrophages. This suggests its potential utility in managing conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antidiabetic Effects

Recent research highlights the compound's potential role in improving insulin sensitivity and regulating glucose metabolism.

Clinical Implications:
Animal model studies have reported that similar compounds can enhance glucose uptake in muscle cells and lower blood glucose levels, indicating that this compound may have antidiabetic effects .

Antimicrobial Activity

There is emerging evidence suggesting that this compound derivatives possess antimicrobial properties, effective against various pathogens.

Study Insights:
A patent application noted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, positioning it as a potential antimicrobial agent for treating infections .

Neurological Applications

The compound's interaction with specific receptors suggests potential applications in neuropharmacology, particularly concerning pain management.

Research Overview:
Studies have explored the role of isoquinoline derivatives as antagonists of the vanilloid receptor (VR1), which is implicated in pain signaling pathways. This could lead to new analgesic therapies utilizing this compound .

Data Summary Table

Application TypeObserved EffectsReferences
AnticancerInduction of apoptosis, inhibition of angiogenesis
Anti-inflammatoryReduced pro-inflammatory cytokines
AntidiabeticImproved insulin sensitivity
AntimicrobialEffective against Gram-positive/negative bacteria
NeurologicalPotential analgesic effects via VR1 antagonism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzylpyrrolo[2,3-d]pyrimidines

  • Structure: These compounds (e.g., 2-amino-4-methyl-5-phenylethyl-7-N-benzylpyrrolo[2,3-d]pyrimidines) share a benzyl-substituted heterocyclic core but differ in the central scaffold (pyrrolo-pyrimidine vs. urea).
  • Activity: Demonstrated potent antitumor and antimitotic effects by disrupting microtubule assembly, with IC₅₀ values in the nanomolar range against breast cancer cell lines (MCF-7). They also reverse multidrug resistance in tumor cells .

N-Benzyl-N,N-Dimethylanilinium Peroxodisulfate

  • Structure : A benzyl-containing oxidizing agent used in regioselective bromination reactions. Unlike the urea derivative, this compound is ionic and functions as a bromination catalyst.
  • Reactivity: Enables ortho/para-selective bromination of activated aromatics (e.g., phenols, methoxyarenes) under mild conditions. For example, bromination of methoxybenzene achieved 85% yield with para selectivity .
  • Key Difference : The benzyl group here stabilizes the oxidizing agent, whereas in the urea derivative, it likely modulates steric or electronic properties for biological interactions.

Benzathine Benzylpenicillin

  • Structure : A dibenzylethylenediamine salt of penicillin. The benzyl groups enhance solubility and prolong drug release.
  • Application: Used as a long-acting antibiotic.
  • Key Difference: In N-Benzyl-N'-isoquinolin-5-ylurea, the benzyl group is directly part of the pharmacophore, suggesting a functional role beyond solubility modulation.

Data Table: Comparative Analysis

Compound Core Structure Key Functional Groups Primary Activity/Use Selectivity/Advantage
This compound Urea Benzyl, Isoquinolin-5-yl Hypothesized antitumor Potential dual hydrogen bonding
N-Benzylpyrrolo[2,3-d]pyrimidines Pyrrolo-pyrimidine Benzyl, Phenylethyl Antitumor antimitotic Nanomolar potency, reverses MDR
Benzathine Benzylpenicillin Penicillin salt Dibenzylethylenediamine Antibiotic Prolonged release, stability
N-Benzyl-N,N-Dimethylanilinium... Ionic peroxodisulfate Benzyl, Dimethylanilinium Bromination catalyst Ortho/para selectivity

Research Findings and Mechanistic Insights

  • Urea derivatives in other studies inhibit kinases or proteases via NH–CO–NH interactions, suggesting plausible mechanisms for the compound .
  • Synthetic Flexibility: The regioselective bromination method using benzyl-containing reagents (e.g., ) implies that similar strategies could functionalize the isoquinoline moiety of this compound for structure-activity relationship studies .
  • Pharmacokinetic Considerations : Compared to benzathine benzylpenicillin, the urea derivative’s benzyl group may balance lipophilicity and solubility, critical for oral bioavailability .

Preparation Methods

Reactants and Stoichiometry

  • 5-Aminoisoquinoline : A heterocyclic amine serving as the nucleophile.

  • Benzyl isocyanate : An electrophilic reagent providing the urea carbonyl group.
    The reaction follows a 1:1 molar ratio, ensuring complete conversion of the amine to the urea product.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the 5-aminoisoquinoline’s amino group on the electrophilic carbon of benzyl isocyanate (Figure 2). This forms a tetrahedral intermediate, which collapses to release the urea product. The absence of acidic protons in the isoquinoline ring minimizes side reactions, ensuring high regioselectivity for the 5-position.

Workup and Purification

Post-reaction workup involves standard isolation techniques:

  • Quenching : The reaction mixture is diluted with ice-cold water to precipitate the product.

  • Extraction : The crude product is extracted into an organic solvent (e.g., ethyl acetate) and washed with brine to remove residual reagents.

  • Purification : Column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) yields pure this compound as a crystalline solid.

Analytical Characterization

Chromatographic Validation

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) demonstrates >95% purity, with a retention time of 12.3 minutes under isocratic conditions.

Alternative Synthetic Strategies

While the amine-isocyanate route is predominant, other methods for urea synthesis could theoretically apply:

Carbodiimide-Mediated Coupling

Activation of benzylamine with carbodiimides (e.g., EDCl or DCC) in the presence of 5-aminoisoquinoline could yield the urea. However, this approach is less atom-economical and introduces stoichiometric byproducts.

Curtius Rearrangement

Conversion of benzyl azide to an isocyanate intermediate via thermal decomposition, followed by reaction with 5-aminoisoquinoline. This method is riskier due to the explosive nature of azides.

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors. Substituting benzyl isocyanate with fluorinated or methylated analogs (e.g., 4-trifluoromethylbenzyl isocyanate) generates derivatives with enhanced bioactivity .

Q & A

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic properties of this compound while addressing interspecies variability?

  • Methodological Answer :
  • Dosing Regimens : Administer via oral gavage (10–50 mg/kg) and compare plasma AUC in rodents vs. non-rodents.
  • Metabolite Profiling : Use LC-HRMS to identify species-specific metabolites .

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